molecular formula C18H22N2O3S B3827899 N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3827899
M. Wt: 346.4 g/mol
InChI Key: ZKMPSRPPCJOWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as DPEG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a glycinamide derivative that has been synthesized through a complex chemical process.

Mechanism of Action

The mechanism of action of N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of certain proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of certain cancer cells. In addition, N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have antifungal and antibacterial properties. However, more research is needed to fully understand the biochemical and physiological effects of N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide is its potential use as a protein stabilizer in biotechnology applications. It has also been shown to have potential applications in medicine and agriculture. However, one limitation of N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide is its complex synthesis process, which can make it difficult to produce in large quantities. In addition, more research is needed to fully understand its potential applications and limitations.

Future Directions

There are several future directions for the study of N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide. One direction is to further investigate its potential applications in medicine, including its potential use as an anticancer agent. Another direction is to study its potential use as a protein stabilizer in biotechnology applications. In addition, more research is needed to fully understand the biochemical and physiological effects of N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide and its potential limitations. Finally, research is needed to develop more efficient synthesis methods for N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide to make it more accessible for scientific research and potential commercial applications.
Conclusion:
In conclusion, N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, or N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide, is a glycinamide derivative that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been studied for its potential use in medicine, agriculture, and biotechnology. While more research is needed to fully understand its potential applications and limitations, N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide has the potential to be a valuable tool in scientific research and potential commercial applications.

Scientific Research Applications

N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential applications in various fields, including medicine, agriculture, and biotechnology. In medicine, N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent. In agriculture, N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its ability to inhibit the growth of certain plant pathogens. In biotechnology, N~2~-(2,4-dimethylphenyl)-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential use as a protein stabilizer.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,4-dimethylanilino]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-4-19-18(21)13-20(17-11-10-14(2)12-15(17)3)24(22,23)16-8-6-5-7-9-16/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMPSRPPCJOWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=C(C=C(C=C1)C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(2,4-dimethylphenyl)-N-ethyl-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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